molecular formula C11H16N2O3 B1596851 tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate CAS No. 844891-13-0

tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

Cat. No.: B1596851
CAS No.: 844891-13-0
M. Wt: 224.26 g/mol
InChI Key: AZJWODKWFMBMCM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a tert-butyl group, a formyl group, and two methyl groups on the pyrazole ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.

  • Reaction Steps: The compound can be synthesized through a multi-step process involving the following reactions:

    • Formylation: The pyrazole ring is formylated using reagents such as formic acid or formyl chloride.

    • Esterification: The final step involves esterification with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester.

Industrial Production Methods:

  • Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where the reaction mixture is heated and stirred to ensure complete conversion.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Sodium borohydride (NaBH₄) in methanol.

  • Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylic acid.

  • Reduction: 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole-1-carboxylate.

  • Substitution: Brominated derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry: Tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its formyl group makes it a versatile building block for constructing more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored the use of pyrazole derivatives in the treatment of various diseases. The compound's ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • Tert-Butyl 3-formyl-1H-pyrazole-1-carboxylate: Similar structure but lacks the methyl groups at positions 3 and 5.

  • Tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate: Similar structure but lacks the methyl group at position 5.

  • Tert-Butyl 4-formyl-3-methyl-1H-pyrazole-1-carboxylate: Similar structure but lacks the methyl group at position 5.

Uniqueness: Tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate is unique due to the presence of both methyl groups at positions 3 and 5, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl 4-formyl-3,5-dimethylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-9(6-14)8(2)13(12-7)10(15)16-11(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJWODKWFMBMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383763
Record name tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-13-0
Record name 1,1-Dimethylethyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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